Isofenphos

Catalog No.
S530897
CAS No.
25311-71-1
M.F
C15H24NO4PS
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isofenphos

CAS Number

25311-71-1

Product Name

Isofenphos

IUPAC Name

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate

Molecular Formula

C15H24NO4PS

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)

InChI Key

HOQADATXFBOEGG-UHFFFAOYSA-N

SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C

Solubility

6.40e-05 M
Readily soluble in n-hexane, dichloromethane, 2-propanol, toluene
In water, 22.1 mg/l @ 20 °C
0.0221 mg/mL at 20 °C

Synonyms

Isofenphos; EPA Pesticide Chemical Code 109401; LE-Mat; Amaze;

Canonical SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C

Description

The exact mass of the compound Isofenphos is 345.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.40e-05 mreadily soluble in n-hexane, dichloromethane, 2-propanol, toluenein water, 22.1 mg/l @ 20 °c0.0221 mg/ml at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic phosphonate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Studies on Insecticide Resistance

One area of research where Isofenphos is still used is in studies on insecticide resistance. Scientists can expose insect populations to Isofenphos in controlled laboratory settings to track how resistance develops over time. This information is crucial for developing new and more effective insecticides ().

Environmental Fate Studies

Isofenphos can also be used in environmental fate studies. Researchers can use radiolabeled Isofenphos to track its degradation in soil and water. This information helps scientists understand the potential environmental impact of pesticides and develop strategies to minimize their persistence in the environment ().

Isofenphos is a synthetic organophosphate compound primarily used as an insecticide. It is classified as an acetylcholinesterase inhibitor, which means it interferes with the enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This inhibition can lead to overstimulation of the nervous system, resulting in toxic effects. The chemical formula for isofenphos is C₁₅H₂₄NO₄PS, and it is derived from isopropyl salicylate, a common organic compound used in various applications, including fragrances and flavorings .

Isofenphos acts as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, Isofenphos disrupts the normal nerve impulse transmission, leading to muscle twitching, paralysis, and ultimately death in severe cases [].

Isofenphos is a highly toxic compound. Studies have shown it to be toxic to birds, mammals, beneficial insects, and aquatic life [].

  • Toxicity: Oral LD₅₀ (rat) = 32 mg/kg []. This indicates a very high level of acute oral toxicity.
  • Skin Contact: Can be absorbed through the skin and cause irritation [].
  • Environmental Impact: Isofenphos is persistent in the environment and can contaminate water sources [].
Typical of organophosphate compounds:

  • Hydrolysis: Isofenphos can be hydrolyzed in the presence of water, leading to the formation of less toxic metabolites. This reaction is influenced by factors such as pH and temperature.
  • Oxidation: Isofenphos can be oxidized to form isofenphos oxon, which is believed to possess similar or greater toxicity than the parent compound .
  • Degradation: The compound can degrade in soil and water through microbial activity, with half-lives ranging from weeks to months depending on environmental conditions .

Isofenphos exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at synapses. This results in:

  • Cholinergic Syndrome: Symptoms include muscle twitching, respiratory distress, and potentially death due to respiratory failure if exposure levels are high.
  • Toxicity to Non-target Species: Isofenphos is toxic to a wide range of organisms, including birds, mammals, fish, and beneficial insects .

Studies have indicated that acute exposure can lead to various toxic effects categorized from I (most toxic) to IV (least toxic), with isofenphos falling into Category I for acute oral toxicity .

Isofenphos can be synthesized through several methods, including:

  • Reactions involving Salicylate Derivatives: The synthesis typically begins with salicylate derivatives that undergo phosphorylation.
  • Phosphorylation Reactions: These reactions involve the introduction of phosphorus-containing groups into organic molecules.
  • Chemical Modification: Further modifications may involve esterification or other organic transformations to achieve the desired structure and properties.

The specific synthetic pathway may vary based on desired purity and yield .

Research into the interactions of isofenphos with biological systems has highlighted its potential for delayed neurotoxicity. Studies conducted at institutions like the University of California-Davis have shown that exposure can lead to long-term neurological effects in animal models . Furthermore, interactions with other chemicals may enhance or mitigate its toxic effects, necessitating careful evaluation during agricultural applications.

Isofenphos shares similarities with other organophosphate compounds. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseToxicity Level
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSInsecticideHigh
MalathionC₁₃H₁₈O₆PSInsecticideModerate
DiazinonC₁₂H₁₈N₂O₃PSInsecticideHigh
ParathionC₁₄H₁₈NO₃PSInsecticideVery High

Uniqueness of Isofenphos

  • Specificity: Isofenphos has a unique structure that allows it to target specific pests effectively while being less harmful to certain beneficial insects compared to broader-spectrum organophosphates like chlorpyrifos.
  • Environmental Impact: While it shares toxicity characteristics with other organophosphates, its degradation products vary, influencing its environmental persistence and potential bioaccumulation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Isofenphos is a colorless oil. Non corrosive. Used as an insecticide.
Liquid

XLogP3

4.1

Exact Mass

345.1164

Boiling Point

120 °C @ 0.01 mm Hg

Density

1.131 @ 20 °C

LogP

4.12 (LogP)
log Kow= 4.12
4.12

Odor

Characteristic

Appearance

Solid powder

Melting Point

-12.0 °C
Less than -12 °C
-12°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

A preparation of liver mixed-function oxidases and brain NTE was used to rapidly detect activations of OPs. The compounds (0.1 mM or less) to be tested were incubated with microsomes isolated from livers of phenobarbital-treated chick embryos (P-450 content averaged 1.81 + or - 0.27 nmol/mg protein, means + or - SD, N = 5) and NTE (average of 13.8 nmol/min/mg protein) from untreated chick embryo brains. The NTE was separated by calcium precipitation and its activity assayed as usual. The low inhibitions of NTE of compounds that were not neurotoxic (parathion, Diazinon) did not increase in the presence of NADPH; inhibitions of NTE of compounds that required activation (leptophos, S,S,S-tri-n-butyl phosphorotrithioate, and tri-o-cresyl phosphate) greatly increased with NADPH. Both the recently identified neuropathic OP isofenphos (IFP) and its oxon required activation to inhibit NTE (inhibitions of 20 and 80%, respectively).
The degenerative process of the myofibers of the diaphragm of rats intoxicated with the organophosphate isofenphos, a compound that inhibits esterases, was studied at different intervals of intoxication. Early disorganization of the intermyofibrillar network and of the myofilaments, as well as dilatation of organelles, were observed by use of transmission electron microscopy. These changes precede macrophage invasion of the muscle fibers. Early expression of ubiquitin was observed in segments of muscle fibers by immunohistochemistry. Bands of polyubiquitin complexes in muscle homogenates were observed by immunoblotting. These bands disappeared in later stages of intoxication. A 42.5-kDa band corresponds to actin, as observed by immunoblotting using antisarcometric actin. This indicates relatively large amounts of polyubiquitin complex associated with sarcomeric actin in muscle fibers in early stages of intoxication.
Adult male Wistar rats were given oral organophosphate compounds dissolved in glycerol formal: dichlorvos, isofenphos, metamidophos, and diazinon. Half of the animals also received pralidoxime mesylate (20 mg/kg, intraperitoneal). Control animals received only the solvent. Twenty-four hours after treatment, the diaphragm muscle was collected for histological counts of necrotic muscle fibers in transverse sections.
The cytotoxicity of isophenphos, an organophosphorus insecticide that has the potential to cause delayed polyneuropathy, was evaluated in GBK and V79 cells. A 72 hr time course following isophenphos exposure indicated a dose-dependent growth inhibition as determined by cell counts. The administration of isophenphos (20 g/ml) to GBK cells cultured at high densities indicated a decrease in the activities of LDH isoenzymes. Analysis of V79 cells revealed a decrease of LDH3, the only LDH isoenzyme detected in these cells.

Vapor Pressure

3.00e-06 mmHg
3.00X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

25311-71-1
103982-06-5
103982-07-6

Wikipedia

Isofenphos

Biological Half Life

0.31 Days

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Isopropanol + salicylic acid + thiophosphoryl chloride + isopropylamine + ethanol (esterification/dehydrochlorination/dehydrochlorination/dehydrochlorination)

General Manufacturing Information

The acute biocidal effects of organophosphorus pesticides are a central feature of modern agricultural chemistry, and also define the concerns of regulatory toxicology. Less well known, but more complex and idiosyncratic, is the potential for some agents to produce a delayed and progressive polyneuropathy--Organophosphorus Induced Delayed Neurotox-icity (OPIDN). On three occasions during the past ten years, the National Institute for Occupational Safety and Health (NIOSH) had been asked to evaluate human delayed neurotoxicity from three commercially available pesticides. These were leptophos, fenthion, and isofenphos. In each case, human disease was either observed or suggested by specialized toxicity testing. The reasons that federally recommended screening measures failed to identify a potential for human neurotoxicity were not accidental, but stem from a systematic approach that focuses on a traditional definition of acute lethal toxicity. The oral single dose study on one species appears to be insufficient for recognizing the delayed neurotoxic hazard of many representatives of this chemical class. The recent addition of a recommended biochemical assay--neurotoxic esterase (NTE)--to federal guidelines potentially improves sensitivity, but it is purely adjunctive and does not amend underlying ambiguities in selecting the dose and route of administration. It is also quite probable that human neurotoxicity may be a potential hazard from exposure to more than the handful of organophosphorus pesticides that have been described in the literature.

Analytic Laboratory Methods

AOAC Method 987.01. Isofenphos Technical in Pesticide Formulations by Gas Chromatographic Method .
FDA Method 232.1. Organophosphorous Residues General Method for Nonfatty Foods. Analysis by GC/FPD. Detection limit unspecified.
FDA Method 232.3. Organophosphorous Residues General Methods for Non-Fatty foods. Analysis by GC/FPD. Detection limit unspecified.
FDA Method 232.4. Organophosphorous Residues General Methods for Nonfatty Foods. Analysis by GC/ECD. Detection limit unspecified.

Stability Shelf Life

Photodegradation on soil surface in the laboratory is extremely rapid. Under natural light, photodegradation is not so fast.

Dates

Modify: 2023-08-15
1: Gao B, Zhang Q, Tian M, Zhang Z, Wang M. Enantioselective determination of the chiral pesticide isofenphos-methyl in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection. Anal Bioanal Chem. 2016 Sep;408(24):6719-27. doi: 10.1007/s00216-016-9790-7. Epub 2016 Jul 23. PubMed PMID: 27449646.
2: Li R, Liu Y, Zhang J, Chen K, Li S, Jiang J. An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group. Appl Microbiol Biotechnol. 2012 Jun;94(6):1553-64. doi: 10.1007/s00253-011-3709-1. Epub 2011 Nov 27. PubMed PMID: 22120622.
3: Boros LG, Williams RD. Isofenphos induced metabolic changes in K562 myeloid blast cells. Leuk Res. 2001 Oct;25(10):883-90. PubMed PMID: 11532522.
4: Chapman RA, Harris CR. Persistence of isofenphos and isazophos in a mineral and an organic soil. J Environ Sci Health B. 1982;17(4):355-61. PubMed PMID: 7108145.
5: Chen X, Dong F, Xu J, Liu X, Chen Z, Liu N, Zheng Y. Enantioseparation and determination of isofenphos-methyl enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:13-21. doi: 10.1016/j.jchromb.2016.02.003. Epub 2016 Feb 6. PubMed PMID: 26894851.
6: Wester RC, Maibach HI, Melendres J, Sedik L, Knaak J, Wang R. In vivo and in vitro percutaneous absorption and skin evaporation of isofenphos in man. Fundam Appl Toxicol. 1992 Nov;19(4):521-6. PubMed PMID: 1426710.
7: Knaak JB, al-Bayati MA, Raabe OG, Blancato JN. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human. Toxicol Appl Pharmacol. 1993 May;120(1):106-13. PubMed PMID: 8511771.
8: Moretto A, Lotti M. The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Arch Toxicol. 2002 Jun;76(5-6):367-75. Epub 2002 May 16. PubMed PMID: 12107655.
9: Abou-Assaf N, Coats JR. Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures. J Environ Sci Health B. 1987 Jun;22(3):285-301. PubMed PMID: 3655186.
10: Chow E, Seiber JN, Wilson BW. Isofenphos and an in vitro activation assay for delayed neuropathic potential. Toxicol Appl Pharmacol. 1986 Mar 30;83(1):178-83. PubMed PMID: 3952746.
11: Williams RD, Boros LG, Kolanko CJ, Jackman SM, Eggers TR. Chromosomal aberrations in human lymphocytes exposed to the anticholinesterase pesticide isofenphos with mechanisms of leukemogenesis. Leuk Res. 2004 Sep;28(9):947-58. PubMed PMID: 15234572.
12: Zoppellari R, Borron SW, Chieregato A, Targa L, Scaroni I, Zatelli R. Isofenphos poisoning: prolonged intoxication after intramuscular injection. J Toxicol Clin Toxicol. 1997;35(4):401-4. PubMed PMID: 9204101.
13: Cairns T, Siegmund EG, Bong RL. Chemical ionization mass spectrometry of isofenphos and its metabolites. Anal Chem. 1984 Nov;56(13):2547-52. PubMed PMID: 6517337.
14: Lemmon CR, Pylypiw HM Jr. Degradation of diazinon, chlorpyrifos, isofenphos, and pendimethalin in grass and compost. Bull Environ Contam Toxicol. 1992 Mar;48(3):409-15. PubMed PMID: 1378329.
15: Shaw IC, Parker RM, Porter S, Quick MP, Lamont MH, Patel RK, Norman IM, Johnson MK. Delayed neuropathy in pigs induced by isofenphos. Vet Rec. 1995 Jan 28;136(4):95-7. PubMed PMID: 7740724.
16: Catz A, Chen B, Jutrin I, Mendelson L. Late onset isofenphos neurotoxicity. J Neurol Neurosurg Psychiatry. 1988 Oct;51(10):1338-40. PubMed PMID: 3225590; PubMed Central PMCID: PMC1032925.
17: Wei LY, Felsot AS. Mass spectrometric identification of methyl-isofenphos. Bull Environ Contam Toxicol. 1988 May;40(5):665-71. PubMed PMID: 3382782.
18: Wilson BW, Hooper M, Chow E, Higgins RJ, Knaak JB. Antidotes and neuropathic potential of isofenphos. Bull Environ Contam Toxicol. 1984 Oct;33(4):386-94. PubMed PMID: 6487833.
19: Choudhari PD, Chakrabarti CH. Effect of Isofenphos (oftanol) & Acephate (orthene) on fecal bile acids, cholesterol & total protein content of serum & liver in albino rats. Indian J Exp Biol. 1983 Dec;21(12):684-5. PubMed PMID: 6678223.
20: Boros LG, Williams RD. Chronic isofenphos poisoning: case report of agnogenic myeloid metaplasia with a rapid progression into acute myeloid leukemia. Leuk Res. 1998 Sep;22(9):849-51. PubMed PMID: 9716018.

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